molecular formula C9H15NO2 B590489 (R)-tert-Butyl but-3-yn-2-ylcarbamate CAS No. 118080-82-3

(R)-tert-Butyl but-3-yn-2-ylcarbamate

Cat. No.: B590489
CAS No.: 118080-82-3
M. Wt: 169.224
InChI Key: AMWSEGBTTPQUKW-SSDOTTSWSA-N
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Description

®-tert-Butyl but-3-yn-2-ylcarbamate is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl but-3-yn-2-ylcarbamate typically involves the reaction of ®-3-amino-1-butyne with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for ®-tert-Butyl but-3-yn-2-ylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl but-3-yn-2-ylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted carbamates .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-tert-Butyl but-3-yn-2-ylcarbamate include:

Uniqueness

®-tert-Butyl but-3-yn-2-ylcarbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(2R)-but-3-yn-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWSEGBTTPQUKW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666943
Record name tert-Butyl (2R)-but-3-yn-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118080-82-3
Record name tert-Butyl (2R)-but-3-yn-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-tert-Butyl but-3-yn-2-ylcarbamate
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